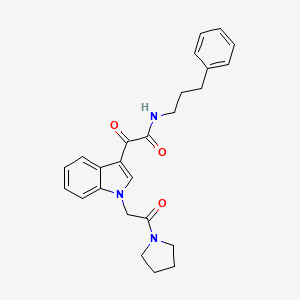

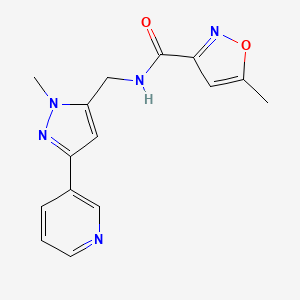

5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide" is a highly functionalized molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic motifs such as pyrazole, pyridine, and isoxazole. These structural features are common in compounds with potential pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including cycloadditions, amide bond formation, and functional group transformations. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for creating highly functionalized isoxazole derivatives, which could be further modified to synthesize the target compound . Additionally, the use of catalytic AgNTf2 in the formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines suggests a method for introducing amino groups into the isoxazole ring, which could be a step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the target compound would likely be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, stereochemical investigations of similar compounds have been conducted using 1D and 2D NMR spectroscopy to determine the configuration of stereogenic centers . These techniques would be essential for confirming the structure of the synthesized target compound.

Chemical Reactions Analysis

The target compound contains functional groups that are reactive in various chemical reactions. The isoxazole ring can participate in cycloaddition reactions, as demonstrated by the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . The pyrazole moiety can also undergo reactions such as alkylation and acylation, which are common in the synthesis of pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would include its melting point, solubility, stability, and reactivity. These properties are influenced by the functional groups present in the molecule. For example, the presence of the carboxamide group could affect the compound's hydrogen bonding capability, solubility in water, and its overall polarity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research has demonstrated that derivatives similar to 5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide show moderate to good antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights its potential use in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).

Luminescence Properties

A study focused on a novel aromatic carboxylic acid derivative, which might share structural similarities with the chemical , explored its luminescence properties when bound to Eu(III) and Tb(III) complexes. This research opens up possibilities for the compound's application in the development of new materials with potential use in bioimaging and sensing technologies (Tang, Tang, & Tang, 2011).

Anticancer and Anti-Inflammatory Activities

Novel pyrazolopyrimidines derivatives, possibly related to the chemical structure , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds present a promising avenue for the development of new therapeutics targeting cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Characterization of Derivatives

Research into the synthesis of various derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine demonstrates the chemical's versatility as a building block in heterocyclic chemistry. These studies contribute to our understanding of its chemical behavior and potential for creating a wide range of compounds with diverse biological activities (Harb, Abbas, & Mostafa, 2005).

Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and shown to exhibit promising in vitro potency against Mycobacterium tuberculosis strains, including drug-resistant strains. This suggests potential applications in antitubercular drug discovery (Tang et al., 2015).

Eigenschaften

IUPAC Name |

5-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-6-14(19-22-10)15(21)17-9-12-7-13(18-20(12)2)11-4-3-5-16-8-11/h3-8H,9H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYAEQDDLGADRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2548419.png)

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)

![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)

![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)